molecular formula C50H60N6O16 B1174342 Etamocycline CAS No. 15590-00-8

Etamocycline

Cat. No.: B1174342
CAS No.: 15590-00-8
M. Wt: 1001.0 g/mol
InChI Key: AETAHUARDZYWMT-ULRSWZSCSA-N
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Description

Etamocycline is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is chemically classified as a derivative of tetracycline and is used to treat various bacterial infections. The compound is characterized by its complex structure, which includes multiple hydroxyl and amino groups, contributing to its potent antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etamocycline is synthesized through a series of chemical reactions involving the modification of the tetracycline core structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Etamocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced or modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial strains .

Scientific Research Applications

Etamocycline has a wide range of scientific research applications, including:

Mechanism of Action

Etamocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. As a result, bacterial growth is halted, and the bacteria eventually die. The compound’s mechanism of action is similar to that of other tetracycline antibiotics, but its unique structure allows it to overcome certain resistance mechanisms .

Comparison with Similar Compounds

Etamocycline is compared with other tetracycline antibiotics, such as:

This compound’s uniqueness lies in its ability to overcome certain bacterial resistance mechanisms, making it a valuable addition to the tetracycline family of antibiotics .

Properties

15590-00-8

Molecular Formula

C50H60N6O16

Molecular Weight

1001.0 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[[2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl-methylamino]ethyl-methylamino]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C50H60N6O16/c1-47(69)21-11-9-13-27(57)29(21)37(59)31-23(47)17-25-35(53(3)4)39(61)33(43(65)49(25,71)41(31)63)45(67)51-19-55(7)15-16-56(8)20-52-46(68)34-40(62)36(54(5)6)26-18-24-32(42(64)50(26,72)44(34)66)38(60)30-22(48(24,2)70)12-10-14-28(30)58/h9-14,23-26,35-36,57-60,65-66,69-72H,15-20H2,1-8H3,(H,51,67)(H,52,68)/t23-,24-,25-,26-,35-,36-,47+,48+,49-,50-/m0/s1

InChI Key

AETAHUARDZYWMT-ULRSWZSCSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C([C@@]6([C@@H](C[C@H]7C(=C(C8=C([C@@]7(C)O)C=CC=C8O)O)C6=O)[C@@H](C5=O)N(C)C)O)O)N(C)C)O

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O

Origin of Product

United States

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